5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine
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Overview
Description
5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine is a heterocyclic compound that contains both pyridine and triazine rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the methylsulfanyl group and the pyridine ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to yield the desired triazine compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the triazine ring or the pyridine ring using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine or pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities
Uniqueness
5-(3-Methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N4S |
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Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-(3-methylpyridin-2-yl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H10N4S/c1-7-4-3-5-11-9(7)8-6-12-14-10(13-8)15-2/h3-6H,1-2H3 |
InChI Key |
FIMQUBKLWUZIQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=CN=NC(=N2)SC |
Origin of Product |
United States |
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